

Spectroscopic data interpretation of 2-FMC (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Fluoromethcathinone

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **2-Fluoromethcathinone** (2-FMC)

Introduction

2-Fluoromethcathinone (2-FMC), a synthetic cathinone, is a psychoactive substance that has emerged in the illicit drug market. As a member of the phenethylamine class, its chemical structure is similar to other stimulants. Accurate identification and characterization of 2-FMC are crucial for forensic laboratories, researchers, and drug development professionals. This guide provides a detailed overview of the interpretation of its spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with standardized experimental protocols and visual aids to facilitate understanding.

Chemical Structure

2-FMC, with the IUPAC name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, is a structural isomer of other fluorinated methcathinones like 3-FMC and 4-FMC (flephedrone).^[1]^[2] The position of the fluorine atom on the phenyl ring is the key differentiator, which gives rise to subtle but identifiable differences in its spectroscopic signatures, particularly in NMR and IR spectroscopy.^[2]

Caption: Molecular structure of **2-Fluoromethcathinone** with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. For 2-FMC, both ^1H (proton) and ^{13}C (carbon-13) NMR are essential for unambiguous identification.

^1H NMR Data

The ^1H NMR spectrum of 2-FMC is expected to show distinct signals for the aromatic protons, the methine proton (H_α), the methyl protons on the side chain (H_β), and the N-methyl protons. The aromatic region will be complex due to the ortho-position of the fluorine atom, which induces splitting of adjacent proton signals.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic ($\text{H}_{3'}$, $\text{H}_{4'}$, $\text{H}_{5'}$, $\text{H}_{6'}$)	7.2 - 7.8	Multiplet (m)	-
Methine (H_α)	~4.5 - 5.0	Quartet (q)	~7.0
N-Methyl (N-CH_3)	~2.5	Singlet (s)	-
Methyl ($\text{C}_\beta\text{-H}_3$)	~1.5	Doublet (d)	~7.0

Note: Predicted values are based on the analysis of related cathinone structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions. [\[3\]](#)[\[4\]](#)[\[5\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is typically observed furthest downfield. The aromatic carbons will show splitting due to coupling with the fluorine atom (C-F coupling).

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	195 - 205
Aromatic (C1')	120 - 135 (d, ^1JCF)
Aromatic (C2')	158 - 162 (d, ^1JCF)
Aromatic (C3', C4', C5', C6')	115 - 135
Methine (C α)	60 - 65
N-Methyl (N-CH $_3$)	30 - 35
Methyl (C β)	15 - 20

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.[6][7] The carbon attached to the fluorine (C2') and the adjacent carbon (C1') will exhibit the largest C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-FMC is characterized by strong absorption bands corresponding to the carbonyl group, aromatic C-H bonds, and C-N bonds.

Wavenumber (cm $^{-1}$)	Vibrational Mode	Functional Group
~3000 - 3100	C-H Stretch	Aromatic
~2800 - 3000	C-H Stretch	Aliphatic (CH, CH $_3$)
~2700 - 2400	N-H Stretch	Amine Salt (if protonated)
~1700	C=O Stretch	Ketone
~1600	C=C Stretch	Aromatic Ring
~1200 - 1300	C-F Stretch	Aryl-Fluoride
~1100 - 1200	C-N Stretch	Amine

Note: These are characteristic absorption regions. The fingerprint region ($<1500\text{ cm}^{-1}$) will contain numerous bands that are unique to the molecule's overall structure.[2]

Mass Spectrometry (MS)

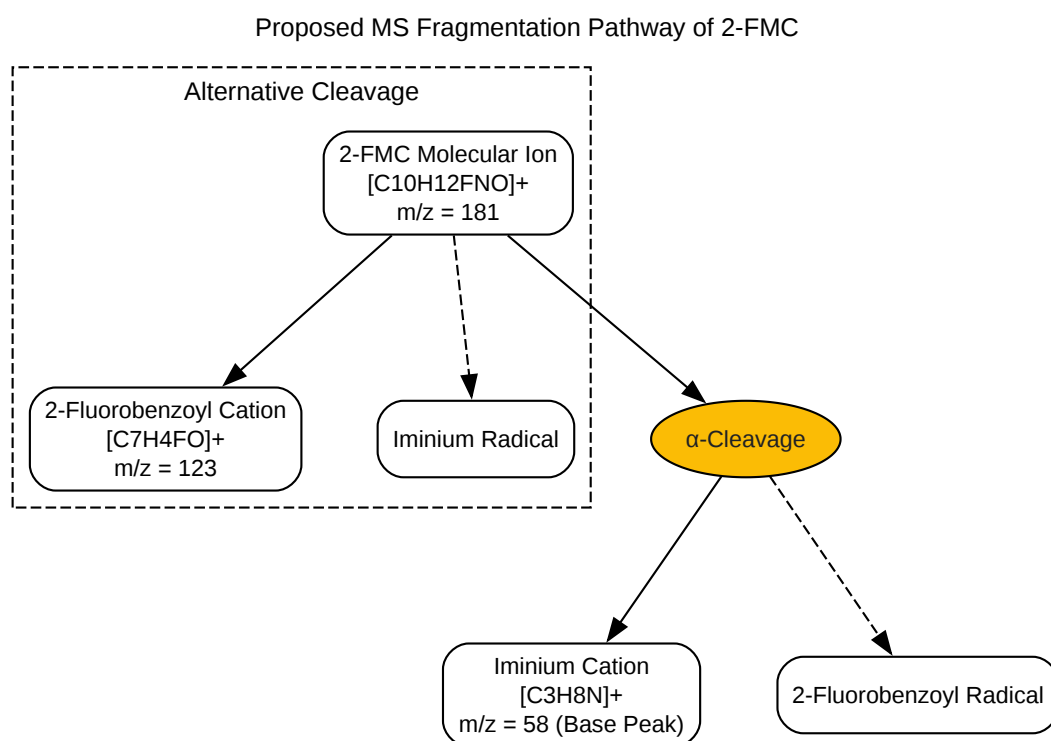
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for its identification. For cathinones, Electron Ionization (EI) is commonly used in conjunction with Gas Chromatography (GC-MS).

Molecular Ion and Fragmentation

The molecular formula of 2-FMC is $\text{C}_{10}\text{H}_{12}\text{FNO}$, corresponding to a monoisotopic mass of approximately 181.09 Da.[1] The mass spectrum is typically dominated by fragments resulting from α -cleavage, a characteristic fragmentation pathway for cathinones.[8]

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Notes
181	$[\text{C}_{10}\text{H}_{12}\text{FNO}]^+$	Molecular Ion (M^+)
123	$[\text{C}_7\text{H}_4\text{FO}]^+$	2-Fluorobenzoyl cation, from cleavage of the $\text{C}\alpha\text{-C}(\text{O})$ bond
58	$[\text{C}_3\text{H}_8\text{N}]^+$	Iminium cation $[\text{CH}(\text{CH}_3)=\text{NHCH}_3]^+$, from α -cleavage. This is often the base peak.[2]

The primary fragmentation involves the cleavage of the bond between the carbonyl carbon and the α -carbon. This leads to the formation of a stable iminium cation (m/z 58) and a substituted benzoyl cation. The presence of the m/z 58 fragment is highly indicative of a methcathinone structure.[9][10][11]



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Caption: Key fragmentation pathway of 2-FMC in mass spectrometry.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the 2-FMC sample (typically as a hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).

- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts ($\delta = 0.00$ ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[\[3\]](#)[\[12\]](#)
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds.
 - ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (ATR Method)

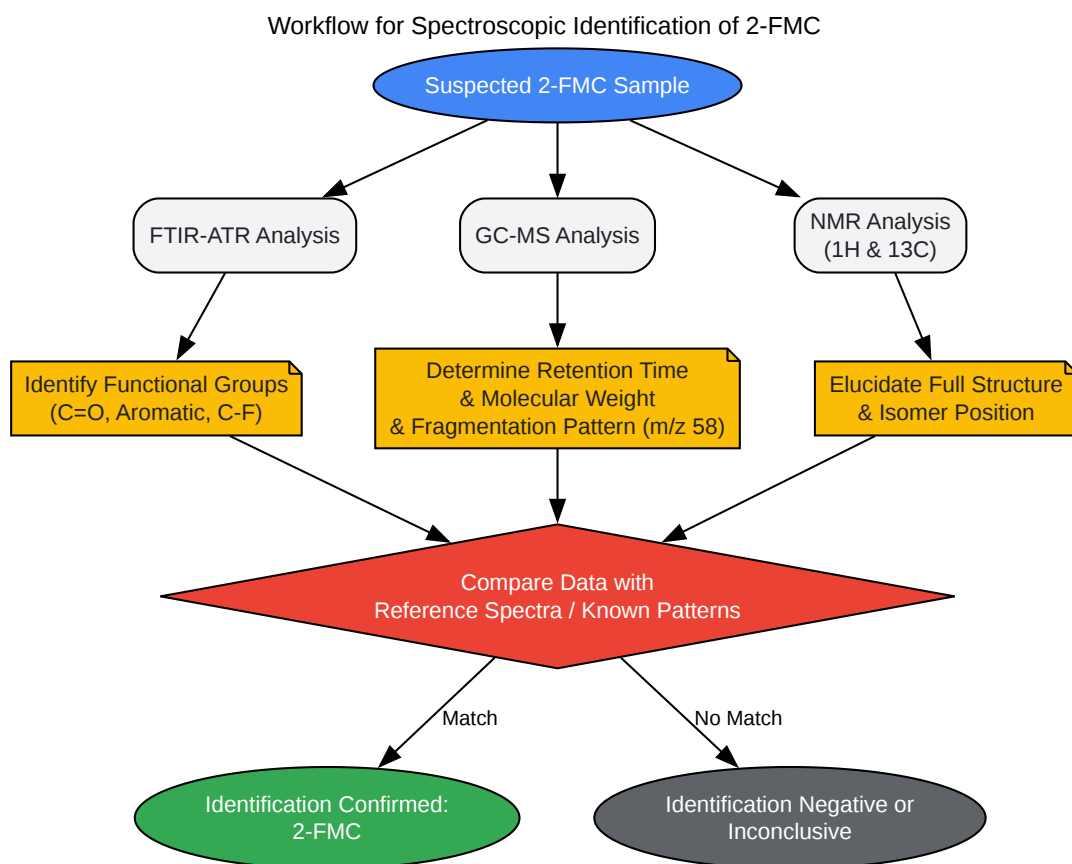
- Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[\[13\]](#)
- Sample Preparation: Place a small amount of the powdered 2-FMC sample directly onto the ATR crystal.[\[14\]](#)[\[15\]](#)
- Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

- **Sample Preparation:** Dissolve a small amount of the 2-FMC sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL. For the hydrochloride salt, a basic extraction may improve chromatography.[16]
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer. A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 500.
 - **Ion Source Temperature:** 230 °C.[17][18]
- **Data Analysis:** Identify the chromatographic peak corresponding to 2-FMC. Analyze the resulting mass spectrum by identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis and identification of a suspected 2-FMC sample.



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Caption: A logical workflow for the spectroscopic analysis of 2-FMC.

Conclusion

The spectroscopic analysis of **2-Fluoromethcathinone** requires a multi-technique approach for unambiguous identification. Mass spectrometry provides crucial information on molecular weight and the characteristic cathinone fragmentation pattern. Infrared spectroscopy confirms

the presence of key functional groups. Finally, NMR spectroscopy offers the definitive structural elucidation, allowing for the differentiation between 2-FMC and its positional isomers. The combination of these techniques, guided by standardized protocols, provides a robust framework for the accurate characterization of this and other synthetic cathinones.

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